![molecular formula C17H23NO5 B13854970 (4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)
(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include an oxazolidine ring, a phenyl group, and a tert-butoxycarbonyl (Boc) protecting group. These structural elements contribute to its reactivity and utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Boc Protecting Group: The tert-butoxycarbonyl group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst, facilitating enantioselective reactions by stabilizing transition states and intermediates. Additionally, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-4,5-diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Uniqueness
Compared to similar compounds, (4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid is unique due to its specific combination of structural features, including the oxazolidine ring, phenyl group, and Boc protecting group. These features contribute to its distinct reactivity and versatility in various chemical and biological applications.
特性
分子式 |
C17H23NO5 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13-/m1/s1 |
InChIキー |
VAHXMEZCPGHDBJ-CHWSQXEVSA-N |
異性体SMILES |
CC1(N([C@@H]([C@@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


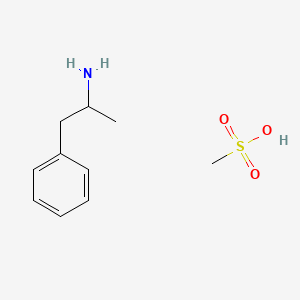
![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
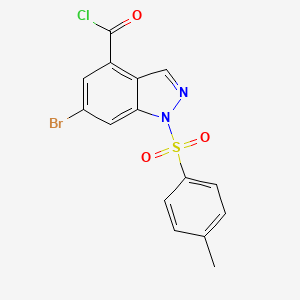
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
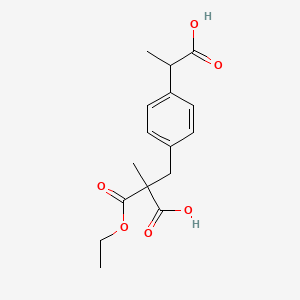
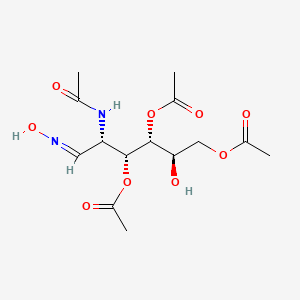
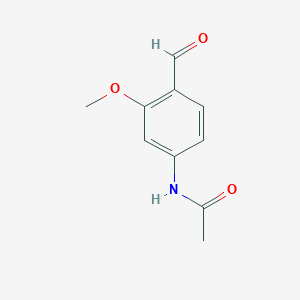
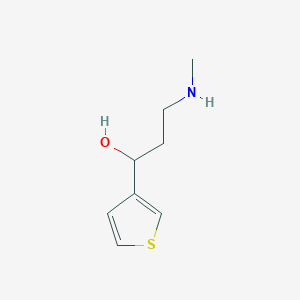
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

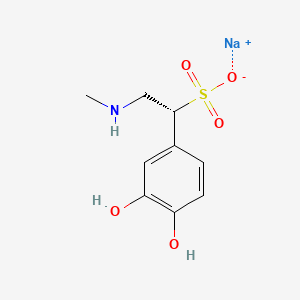
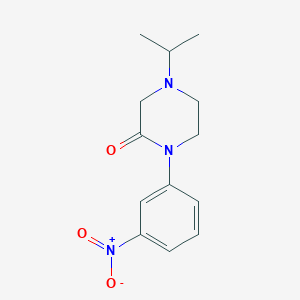
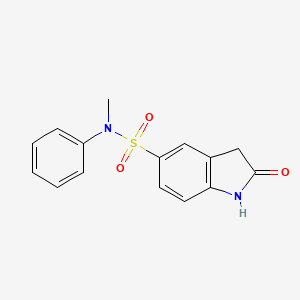
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)
